2-(4-Bromophenyl)pyrimidin-4-amine
Overview
Description
2-(4-Bromophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H8BrN3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tyrosine Kinase Inhibitors
2-(4-Bromophenyl)pyrimidin-4-amine derivatives have been evaluated for their potential as tyrosine kinase inhibitors. These compounds are studied for their inhibitory effects on the epidermal growth factor receptor (EGFR) and other members of the erbB family, which are critical targets in cancer therapy. The synthesis and structure-activity relationships of these derivatives highlight their significance in the development of new therapeutic agents for cancer treatment (Rewcastle et al., 1998).
Enzyme Inhibitors
The compound has also been explored for the synthesis of active-site-directed irreversible enzyme inhibitors. This involves selective bromoacylation of polyfunctional molecules, demonstrating the compound's utility in creating enzyme inhibitors that could have applications in drug development and biochemical research (Baker et al., 1966).
Quantum Chemical Characterization
Research into the quantum chemical characterization of hydrogen bonding sites in derivatives of this compound reveals insights into the molecular interactions and properties of these compounds. Such studies are crucial for understanding the chemical and physical properties of new materials and for designing molecules with desired properties (Traoré et al., 2017).
Antimicrobial Applications
The synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives, including this compound, show promise for use in surface coatings and printing ink pastes. These studies demonstrate the potential of these compounds in preventing microbial growth on various surfaces, which has implications for public health and safety (El‐Wahab et al., 2015).
Gas Separation Applications
In the field of materials science, derivatives of this compound have been investigated for their applications in gas separation. This research is important for developing new materials that can selectively separate gases, which has implications for environmental protection and industrial processes (Fang et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is suggested that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
Similar compounds have been shown to inhibit protein kinases , which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)pyrimidin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain enzymes, inhibiting their activity and thereby affecting various metabolic pathways. For instance, it can interact with kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, this compound can modulate signaling pathways and influence cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of transcription factors, leading to changes in gene expression that impact cell growth, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions. For example, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to changes in cell signaling and gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating cell signaling and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to tissues and organs. Studies have identified threshold effects, where the compound’s impact on cellular function changes dramatically with increasing dosage. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within the cell. For example, it can inhibit enzymes involved in glycolysis, thereby reducing the production of ATP and altering cellular energy metabolism. Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues also affects its overall bioavailability and therapeutic potential .
Properties
IUPAC Name |
2-(4-bromophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORADMMQKCLBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.